1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1087641-01-7
VCID: VC0512951
InChI: InChI=1S/C12H13BrN2O2S/c1-8-6-11(13)12(7-9(8)2)18(16,17)15-5-4-14-10(15)3/h4-7H,1-3H3
SMILES: CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=CN=C2C
Molecular Formula: C12H13BrN2O2S
Molecular Weight: 329.21g/mol

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole

CAS No.: 1087641-01-7

Cat. No.: VC0512951

Molecular Formula: C12H13BrN2O2S

Molecular Weight: 329.21g/mol

* For research use only. Not for human or veterinary use.

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole - 1087641-01-7

Specification

CAS No. 1087641-01-7
Molecular Formula C12H13BrN2O2S
Molecular Weight 329.21g/mol
IUPAC Name 1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methylimidazole
Standard InChI InChI=1S/C12H13BrN2O2S/c1-8-6-11(13)12(7-9(8)2)18(16,17)15-5-4-14-10(15)3/h4-7H,1-3H3
Standard InChI Key GVBKXPJQKKKUJL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=CN=C2C

Introduction

Chemical Identity and Structure

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole is identified by the following parameters:

ParameterValue
Chemical Name (IUPAC)1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole
CAS Registry Number1087641-01-7
Molecular FormulaC₁₂H₁₃BrN₂O₂S
Molecular Weight329.21 g/mol
Standard InChIInChI=1S/C12H13BrN2O2S/c1-8-6-11(13)12(7-9(8)2)18(16,17)15-5-4-14-10(15)3/h4-7H,1-3H3
Standard InChIKeyGVBKXPJQKKKUJL-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=CN=C2C
PubChem Compound ID43845560

The compound consists of a 2-bromo-4,5-dimethylphenyl group connected via a sulfonyl bridge (-SO₂-) to the nitrogen at position 1 of a 2-methyl-1H-imidazole ring. This arrangement creates a molecule with several distinct functional regions that influence its chemical behavior and potential applications.

Synthesis Methods

The synthesis of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves the reaction between a sulfonyl chloride derivative and an imidazole compound. Based on established synthetic procedures for similar compounds, the synthesis likely proceeds through the following route:

General Synthetic Pathway

  • Preparation of 2-bromo-4,5-dimethylbenzenesulfonyl chloride from appropriate precursors

  • Reaction of this sulfonyl chloride with 2-methyl-1H-imidazole

  • Purification of the final product through standard techniques

Detailed Reaction Sequence

The first step typically involves bromination of 4,5-dimethylbenzene followed by chlorosulfonation using chlorosulfonic acid (ClSO₃H) to yield the 2-bromo-4,5-dimethylbenzenesulfonyl chloride intermediate. This intermediate then undergoes nucleophilic substitution with 2-methyl-1H-imidazole in the presence of a base such as triethylamine or pyridine to form the target compound.

The reaction mechanism involves:

  • Deprotonation of the imidazole nitrogen by the base

  • Nucleophilic attack of the imidazole nitrogen on the sulfonyl chloride

  • Elimination of chloride ion to form the sulfonamide linkage

This type of N-sulfonylation reaction is well-established for imidazole derivatives and typically shows good regioselectivity toward the more nucleophilic N1 position of the imidazole ring.

Physical and Chemical Properties

Physical Properties

The physical properties of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole can be characterized as follows:

PropertyDescription/Value
Physical StateSolid at room temperature
AppearanceCrystalline powder
SolubilitySoluble in organic solvents (DMSO, dichloromethane, chloroform); limited water solubility
StabilityStable under standard storage conditions

Chemical Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior:

  • The bromine substituent at the 2-position of the phenyl ring can participate in:

    • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

    • Metal-halogen exchange reactions

    • Nucleophilic aromatic substitution under activating conditions

  • The sulfonyl group:

    • Acts as an electron-withdrawing group

    • Enhances the acidity of nearby protons

    • Can undergo cleavage under specific reducing conditions

  • The imidazole ring:

    • Can participate in typical heterocyclic substitution reactions

    • May serve as a coordination site for metals

    • Contains nitrogen atoms that can act as hydrogen bond acceptors

Spectroscopic Properties

Based on its structural features, the compound is expected to exhibit characteristic spectroscopic signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, characteristic signals would include:

  • Aromatic proton from the phenyl ring: δ 7.3-7.8 ppm

  • Imidazole ring protons: δ 6.9-7.5 ppm

  • Methyl groups on the phenyl ring: δ 2.2-2.4 ppm

  • Methyl group on the imidazole: δ 2.4-2.6 ppm

Infrared (IR) Spectroscopy

Expected characteristic absorption bands:

  • SO₂ symmetric and asymmetric stretching: 1140-1160 cm⁻¹ and 1310-1350 cm⁻¹

  • C=C stretching (aromatic): 1450-1600 cm⁻¹

  • C-H stretching (methyl groups): 2850-2950 cm⁻¹

  • C-Br stretching: 550-650 cm⁻¹

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole would be influenced by several structural features:

  • The bromo substituent at position 2 of the phenyl ring may enhance binding to specific protein pockets and influence lipophilicity

  • The methyl groups at positions 4 and 5 of the phenyl ring can affect electronic distribution and steric interactions

  • The sulfonyl linkage serves as a rigid connector that positions the aromatic and heterocyclic portions in specific spatial orientations

  • The 2-methyl group on the imidazole ring can influence hydrogen bonding patterns and receptor interactions

Research Applications

The compound has potential applications in several research domains:

  • Medicinal Chemistry:

    • As a building block for drug discovery programs

    • In the development of structure-activity relationship studies

    • As a template for designing enzyme inhibitors

  • Synthetic Chemistry:

    • As an intermediate in the synthesis of more complex molecules

    • In the development of novel heterocyclic systems

    • For the exploration of selective functionalization strategies

  • Materials Science:

    • As a precursor for specialized materials with specific electronic or optical properties

    • In the development of coordination polymers

    • For applications requiring specific sulfonyl-imidazole functionality

Analytical Characterization Methods

For the identification and characterization of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole, several analytical techniques are applicable:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase systems using C18 columns

  • Mobile phases typically consisting of acetonitrile/water or methanol/water gradients

  • UV detection at wavelengths between 220-280 nm

Mass Spectrometry

Expected fragments in mass spectrometry include:

  • Molecular ion peak at m/z 329 (M+)

  • Fragment corresponding to loss of SO₂ (m/z 265)

  • Characteristic fragments related to the bromophenyl and imidazole moieties

X-ray Crystallography

Single-crystal X-ray diffraction analysis would provide definitive structural information, including:

  • Bond lengths and angles

  • Torsion angles between the phenyl and imidazole rings

  • Intermolecular packing arrangements in the crystal lattice

Comparative Analysis with Related Compounds

The properties of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole can be better understood through comparison with structurally related compounds:

CompoundStructure TypeKey DifferencesSignificance
2-Bromo-1-methyl-1H-imidazoleHalogenated imidazoleLacks sulfonyl and dimethylphenyl groupsSimpler reactivity profile; serves as a reference for imidazole reactivity
2-Bromo-4-methyl-1H-imidazoleHalogenated methyl-imidazoleDifferent substitution pattern on imidazole; lacks sulfonyl linkageProvides insights into position-specific reactivity of methyl-imidazoles
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylateFunctionalized bromo-imidazoleContains ester groups instead of methyl groupsDemonstrates effects of electron-withdrawing substituents on imidazole reactivity
2-Bromo-4-nitroimidazoleHalogenated nitroimidazoleContains nitro group instead of methylShows influence of strongly electron-withdrawing groups on imidazole properties

This comparative analysis highlights how the specific combination of functional groups in 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole creates a unique chemical entity with distinct properties.

Future Research Directions

Future investigations involving 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole could explore several promising avenues:

Structural Modifications

Systematic modifications of the compound's structure could yield derivatives with enhanced or specialized properties:

  • Substitution of the bromo group with other halogens or functional groups

  • Variation of the methyl substituents on the phenyl ring

  • Introduction of additional functional groups on the imidazole ring

  • Exploration of alternative sulfonyl linkages

Mechanistic Studies

Detailed investigations of the compound's interactions with potential biological targets could provide valuable insights for drug design:

  • Binding mode analyses using computational methods

  • Structure-based design of more potent derivatives

  • Understanding of specific molecular recognition processes

Application Development

The compound could be explored for applications in:

  • Development of novel antimicrobial or antiviral agents

  • Design of selective enzyme inhibitors

  • Creation of new synthetic methodologies utilizing its functional groups

  • Utilization as a probe for specific biological processes

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